molecular formula C6H7ClN2 B2512606 4-Chloro-6-methylpyridin-3-amine CAS No. 1092285-77-2

4-Chloro-6-methylpyridin-3-amine

Cat. No.: B2512606
CAS No.: 1092285-77-2
M. Wt: 142.59
InChI Key: BMSBVEZQQJSFBE-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-6-methylpyridin-3-amine involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed coupling with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and arylboronic acids are typically used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl derivatives, while substitution reactions with amines produce corresponding amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylpyridin-3-amine
  • 4-Chloro-5-methylpyridin-3-amine
  • 4-Chloro-6-ethylpyridin-3-amine

Uniqueness

4-Chloro-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-chloro-6-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSBVEZQQJSFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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